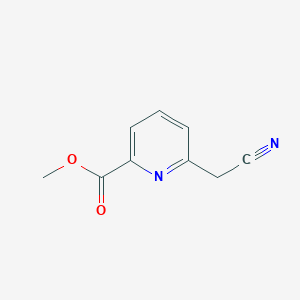

Methyl 6-(cyanomethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(cyanomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYMUMVKIDLHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyanomethyl)pyridine-2-carboxylate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with cyanomethyl reagents under specific conditions. One common method includes the use of a cyanomethylating agent in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Methyl 6-(cyanomethyl)pyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyanomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Methyl 6-(cyanomethyl)pyridine-2-carboxylate is an organic compound featuring a pyridine ring, specifically a six-membered aromatic ring that contains one nitrogen atom. It has a methyl ester group at the carboxylic acid position and a cyanomethyl group at the 6-position of the pyridine ring. The molecular formula is C9H8N2O2. This compound has received attention for its potential biological activities and applications in various fields.

Scientific Research Applications

Methyl 6-(cyanomethyl)pyridine-2-carboxylate has applications in pharmaceuticals and agriculture.

Pharmaceuticals

- Its derivatives are being explored for potential use as antimicrobial and anti-inflammatory drugs. Methyl 6-(cyanomethyl)pyridine-2-carboxylate has demonstrated effectiveness against various bacterial strains. Derivatives of pyridine compounds have shown anti-inflammatory and analgesic activities, suggesting potential therapeutic applications. Studies indicate that this compound interacts with specific enzymes or receptors involved in microbial metabolism, potentially inhibiting their activity and leading to antimicrobial effects.

Agriculture

- Pyridine carboxylate herbicides, including agriculturally acceptable N-oxides, salts, or esters, are used in safe compositions in agriculture .

Synthesis

- The synthesis of methyl 6-(cyanomethyl)pyridine-2-carboxylate typically involves reacting 6-chloromethylpyridine-2-carboxylate with sodium cyanide under basic conditions to yield the cyanomethyl derivative.

Mechanism of Action

The mechanism of action of Methyl 6-(cyanomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrile group and the pyridine ring play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Methyl 6-(cyanomethyl)pyridine-2-carboxylate and its analogs:

Key Observations

Substituent Effects on Reactivity and Polarity: The cyanomethyl group in the target compound introduces higher polarity compared to the methyl group in Methyl 6-methylpyridine-2-carboxylate . This increases solubility in polar solvents but may reduce membrane permeability in biological systems. The chloromethyl group in 6-Chloromethyl-2-cyanopyridine acts as a leaving group, making it reactive in nucleophilic substitutions, unlike the inert cyanomethyl group .

The hydroxy group in Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate enables hydrogen bonding, which could enhance binding affinity in biological targets compared to non-hydroxylated analogs .

Biological Activity Insights :

- While the target compound lacks reported bioactivity, structurally related pyridine derivatives exhibit diverse pharmacological profiles. For example:

- Imidazo[1,2-a]pyridine-quinazoline hybrids (e.g., compounds 10t, 10u) demonstrate anticancer activity via PI3Kα inhibition, highlighting the importance of fused ring systems .

- SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine], a pyridine derivative, acts as a noncompetitive mGluR5 antagonist and NMDA receptor modulator, suggesting that substituent positioning and electronic properties critically influence receptor interactions .

The absence of synthetic data for the target compound underscores a gap in current research.

Biological Activity

Methyl 6-(cyanomethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 6-(cyanomethyl)pyridine-2-carboxylate is characterized by a pyridine ring substituted with a cyanomethyl group and an ester functional group. Its molecular formula is C_10H_10N_2O_2, and it has a molecular weight of approximately 194.20 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including methyl 6-(cyanomethyl)pyridine-2-carboxylate, exhibit potent anticancer properties. The compound has shown inhibitory effects against several cancer cell lines, including:

- HCC827 (human non-small cell lung cancer)

- A549 (human lung adenocarcinoma)

- MCF-7 (human breast cancer)

The mechanism of action appears to involve the inhibition of critical signaling pathways such as the PI3K/AKT pathway, which is vital for cell survival and proliferation. In vitro assays indicated that the compound induces apoptosis in cancer cells, characterized by increased levels of cleaved caspase-9 and PARP, alongside alterations in the Bax/Bcl-2 ratio, promoting apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The effectiveness of methyl 6-(cyanomethyl)pyridine-2-carboxylate can be attributed to its structural features. SAR studies suggest that modifications to the pyridine ring and substituents significantly influence its biological activity. For instance:

- Alkyl substitutions on the nitrogen atom reduce antiproliferative activity.

- The presence of an ester group enhances solubility and bioavailability.

Table 1 summarizes key findings from SAR studies related to this compound:

| Substituent | Effect on Activity |

|---|---|

| Alkyl (R1) | Decreased activity |

| Ester (R3) | Increased activity |

| Aromatic groups | Variable effects depending on position |

Study 1: Antiproliferative Effects

In a study evaluating various pyridine derivatives, methyl 6-(cyanomethyl)pyridine-2-carboxylate exhibited submicromolar IC50 values against HCC827 cells. The treatment led to significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of methyl 6-(cyanomethyl)pyridine-2-carboxylate. The compound was shown to activate stress response pathways, leading to increased phosphorylation of MAPK proteins, which are crucial for mediating cellular responses to stress . This suggests that the compound not only inhibits cancer cell proliferation but also modulates cellular signaling pathways involved in survival and apoptosis.

Q & A

Basic: What are the optimal synthetic routes for Methyl 6-(cyanomethyl)pyridine-2-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves introducing the cyanomethyl group at the 6-position of the pyridine ring via nucleophilic substitution or coupling reactions. For example, starting from methyl 6-(halomethyl)pyridine-2-carboxylate, a cyanide source (e.g., KCN or NaCN) can be used under reflux in polar aprotic solvents like DMF or DMSO. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) may enhance yield and reduce side reactions . Optimization parameters include:

- Catalyst screening : Palladium or copper catalysts for cross-coupling.

- Solvent effects : DMF for solubility vs. acetonitrile for reduced byproducts.

- Temperature control : Lower temps (e.g., 60°C) to minimize ester hydrolysis.

Basic: How can researchers ensure purity and structural fidelity of Methyl 6-(cyanomethyl)pyridine-2-carboxylate during synthesis?

Methodological Answer:

Post-synthesis purification and characterization are critical:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Analytical techniques :

Advanced: How do structural modifications at the 6-position influence the compound’s bioactivity and toxicity?

Methodological Answer:

Structure-activity relationship (SAR) studies can be designed by:

- Substituent variation : Compare cyanomethyl with trifluoromethyl (enhanced stability but potential toxicity) , aminoethyl (improved solubility but reduced activity) , or halogenated groups (increased reactivity but hepatotoxicity risks) .

- In vitro assays : Use SRB cytotoxicity assays ( ) on cancer cell lines (e.g., HepG2) to quantify IC values.

- Toxicity profiling : Measure ALT/AST levels in hepatocyte models to identify hepatotoxic substituents (e.g., methoxyphenyl groups linked to liver damage) .

Advanced: What methodologies are recommended to resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Metabolite identification : LC-MS/MS to track degradation products (e.g., ester hydrolysis to carboxylic acid derivatives) .

- Pharmacokinetic studies : Assess bioavailability via rodent models, measuring plasma half-life and tissue distribution.

- Prodrug design : Modify the ester group (e.g., ethyl instead of methyl) to enhance metabolic stability .

Advanced: How can researchers evaluate the hepatotoxicity of Methyl 6-(cyanomethyl)pyridine-2-carboxylate derivatives?

Methodological Answer:

- In vitro models : Use HepG2 cells exposed to the compound (24–72 hrs), measuring viability via MTT or SRB assays .

- Biomarker analysis : Quantify ALT/AST release in cell supernatants as indicators of liver damage .

- Comparative studies : Test analogs with varying 6-position substituents (e.g., cyanomethyl vs. bromomethyl) to isolate toxicophores.

Methodological: What analytical techniques are critical for characterizing functional group transformations in this compound?

Methodological Answer:

- FT-IR : Confirm cyanomethyl C≡N stretch (~2200 cm).

- NMR : Monitor ester carbonyl ( ~165–170 ppm) and pyridine ring protons ( 7.5–8.5 ppm).

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry .

Advanced: How can computational methods aid in predicting the biological targets of Methyl 6-(cyanomethyl)pyridine-2-carboxylate?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to screen against kinase or protease targets.

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data .

- ADMET prediction : Tools like SwissADME to forecast metabolic stability and toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.